molecular formula C4H6O2 B1239815 3-METHOXYACROLEIN CAS No. 4652-35-1

3-METHOXYACROLEIN

Cat. No.: B1239815
CAS No.: 4652-35-1
M. Wt: 86.09 g/mol
InChI Key: XJQSLJZYZFSHAI-DUXPYHPUSA-N
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Description

3-Methoxyacrolein, also known as 2-Propenal, 3-methoxy-, is an organic compound with the molecular formula C4H6O2. It is a member of the α,β-unsaturated aldehydes and is characterized by the presence of a methoxy group attached to the propenal structure.

Chemical Reactions Analysis

3-Methoxyacrolein undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and addition reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxyacrolein has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyacrolein involves its reactivity with proteins and other macromolecules. It can form adducts with amino acids and nucleic acids, leading to alterations in their structure and function . This reactivity is primarily due to the presence of the α,β-unsaturated aldehyde group, which can undergo nucleophilic addition reactions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

3-Methoxyacrolein is similar to other α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde. the presence of the methoxy group in this compound imparts unique reactivity and properties . For example, it is more reactive in addition reactions compared to acrolein, and its methoxy group can participate in various substitution reactions .

Similar compounds include:

Properties

CAS No.

4652-35-1

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

(E)-3-methoxyprop-2-enal

InChI

InChI=1S/C4H6O2/c1-6-4-2-3-5/h2-4H,1H3/b4-2+

InChI Key

XJQSLJZYZFSHAI-DUXPYHPUSA-N

Isomeric SMILES

CO/C=C/C=O

SMILES

COC=CC=O

Canonical SMILES

COC=CC=O

Synonyms

beta-methoxyacrolein

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
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